4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
Description
Historical Context and Development
The synthesis of fluorinated β-diketones emerged prominently in the late 20th century, driven by the demand for thermally stable ligands and bioactive intermediates. 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile was first reported in the early 2000s as part of efforts to optimize trifluoromethyl-containing building blocks for medicinal chemistry. Key milestones include:
The compound’s development parallels advancements in fluorination techniques, particularly the use of Selectfluor™ for difluorination and Ag(O₂CCF₂SO₂F) for trifluoromethylation.
Classification and Nomenclature
The compound belongs to the β-diketone family, with systematic naming based on IUPAC guidelines:
- IUPAC Name : this compound
- Synonyms :
- 4,4,4-Trifluoro-1-(4-cyanophenyl)butane-1,3-dione
- 4-(Trifluoroacetylacetonyl)benzonitrile
- Molecular Formula : C₁₁H₆F₃NO₂
- SMILES : N#CC1=CC=C(C(=O)CC(=O)C(F)(F)F)C=C1
- Structural Features :
- Aromatic ring (benzonitrile) with electron-withdrawing nitrile group.
- β-Diketone backbone with a trifluoromethyl group enhancing electrophilicity[
Properties
IUPAC Name |
4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-7(6-15)2-4-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZUKQSQVGPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179184-61-3 | |
| Record name | 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 4,4,4-trifluoro-3-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with active site residues, while the benzonitrile moiety can participate in π-π interactions with aromatic amino acids . These interactions contribute to the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile include:
4,4,4-Trifluoro-3-oxobutanoic acid: Shares the trifluoromethyl and ketone groups but lacks the benzonitrile moiety.
4-(4,4,4-Trifluoro-3-oxobutanoyl)phenol: Similar structure but with a phenol group instead of a nitrile group.
4-(4,4,4-Trifluoro-3-oxobutanoyl)aniline: Contains an aniline group instead of a nitrile group. The uniqueness of this compound lies in its combination of the trifluoromethyl, ketone, and benzonitrile groups, which confer distinct chemical and biological properties.
Biological Activity
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities. Notably, it has shown promise in the following areas:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : It may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, its action as a COX inhibitor suggests that it may reduce the production of pro-inflammatory mediators such as prostaglandins. Additionally, its structural features allow for potential interactions with cellular receptors involved in apoptosis and cell proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to be effective against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties highlighted that the compound significantly reduced inflammatory markers in vitro. This was achieved through the inhibition of COX enzymes, which play a crucial role in the synthesis of inflammatory mediators.
Case Study 3: Anticancer Activity
A recent investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
